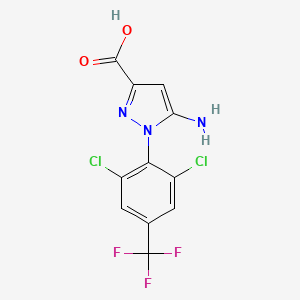

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

描述

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique chemical structure and wide range of applications. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including the well-known insecticide Fipronil .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Diazotization: The starting material, 2,6-dichloro-4-trifluoromethylaniline, undergoes diazotization to form the corresponding diazonium salt.

Condensation: The diazonium salt is then condensed with ethyl cyanoacetate to form an intermediate product.

Cyclization: The intermediate undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

化学反应分析

Types of Reactions

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Condensation Reactions: The compound can react with unsaturated carbonyl compounds to form pyrazolo[3,4-b]pyridine derivatives.

Cycloaddition Reactions: Due to the presence of multiple nucleophilic centers, it can participate in cycloaddition reactions.

Common Reagents and Conditions

Reagents: Common reagents include unsaturated aldehydes and carboxyl compounds.

Conditions: Reactions are typically carried out in acidic or basic media, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological activities .

科学研究应用

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of Fipronil, it disrupts the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor and glutamate-gated chloride channels .

相似化合物的比较

Similar Compounds

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid lies in its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its strong electron-withdrawing groups enhance its reactivity, making it suitable for a wide range of chemical transformations .

生物活性

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as a derivative of fipronil, is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 321.09 g/mol. Its structure features a pyrazole ring substituted with dichloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

Synthesis methods for this compound typically involve the reaction of appropriate pyrazole derivatives with dichloro and trifluoromethyl phenyl groups. For instance, the synthesis pathway may include:

- Formation of the Pyrazole Core: Utilizing hydrazine derivatives and carbonyl compounds.

- Introduction of Substituents: Employing electrophilic aromatic substitution to introduce the dichloro and trifluoromethyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that related pyrazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Inhibition Studies

The inclusion of trifluoromethyl groups has been associated with enhanced potency in inhibiting various enzymes and receptors. For example, studies have shown that trifluoromethyl-substituted compounds can significantly inhibit serotonin uptake by enhancing binding affinity . This suggests potential applications in treating mood disorders or other conditions influenced by serotonin levels.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be largely attributed to its structural components:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Dichloro Substitution: Influences electronic distribution, potentially increasing binding interactions with biological targets.

Fipronil Analogs

Fipronil, a well-known insecticide, shares structural similarities with the compound . Studies on fipronil have shown its effectiveness as a potent antagonist of the GABA-gated chloride channels in insects. The SAR studies on fipronil derivatives indicate that modifications to the pyrazole ring can lead to variations in toxicity and efficacy .

Anticancer Activity

Emerging research suggests that pyrazole derivatives possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways . This highlights the potential for developing new anticancer agents based on this scaffold.

属性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F3N3O2/c12-5-1-4(11(14,15)16)2-6(13)9(5)19-8(17)3-7(18-19)10(20)21/h1-3H,17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLJXDCBDITZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C(=O)O)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。